Boc-D-Asp(OcHex)-OH (CAS 112898-18-7) is a highly specialized, orthogonally protected D-amino acid building block engineered for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy. By utilizing a bulky beta-cyclohexyl ester (OcHex) instead of a standard benzyl ester for side-chain protection, this compound provides critical steric hindrance and enhanced acid stability. It is primarily procured to synthesize complex peptides containing D-aspartic acid residues—particularly in susceptible sequences like D-Asp-Gly or D-Asp-Ser—where it effectively suppresses the nucleophilic attack of the adjacent backbone amide nitrogen, thereby preventing deleterious aspartimide (cyclic succinimide) formation during repetitive synthesis cycles and final cleavage [1].
Substituting Boc-D-Asp(OcHex)-OH with the more common and less expensive Boc-D-Asp(OBzl)-OH (benzyl ester) frequently leads to catastrophic yield losses in susceptible peptide sequences. The benzyl ester is insufficiently hindered to prevent the nucleophilic attack of the adjacent backbone amide during strong acid cleavage (e.g., anhydrous HF) or prolonged exposure to tertiary amines (e.g., DIEA) during in situ neutralization. This results in extensive aspartimide formation, which subsequently hydrolyzes into a mixture of alpha- and beta-peptides and induces racemization. For commercial and high-purity research applications, this substitution drastically reduces the yield of the target peptide, necessitates complex and costly preparative HPLC purification to separate structurally similar beta-peptide impurities, and ultimately increases the total cost of goods[1].
During Boc-SPPS, the growing peptide chain is frequently exposed to tertiary amines like diisopropylethylamine (DIEA) for neutralization. Studies on model tetrapeptides demonstrated that the cyclohexyl ester provides superior steric shielding against base-catalyzed cyclization compared to the standard benzyl ester. Specifically, exposure to DIEA for 24 hours resulted in only 0.3% aspartimide formation for the cyclohexyl-protected aspartate, representing a 170-fold reduction compared to the benzyl-protected equivalent [1].
| Evidence Dimension | Aspartimide formation rate under tertiary amine exposure |
| Target Compound Data | 0.3% aspartimide formation (24 h) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (benzyl ester) yielding ~51% aspartimide (170-fold higher) |
| Quantified Difference | 170-fold reduction in base-catalyzed aspartimide formation |
| Conditions | Diisopropylethylamine (DIEA) treatment for 24 hours (model tetrapeptide Glu-Asp-Gly-Thr) |
Enables the use of highly efficient in situ neutralization protocols in Boc-SPPS without degrading the growing peptide chain, ensuring high crude purity.
The final deprotection and cleavage step in Boc-SPPS utilizes strong anhydrous acids, typically hydrogen fluoride (HF), which strongly promotes aspartimide formation in susceptible sequences. Kinetic studies reveal that the rate constant for aspartimide formation in HF-anisole (9:1) at 0 °C is approximately three times faster for benzyl ester-protected aspartate compared to the cyclohexyl ester. By utilizing the OcHex protecting group, total aspartimide formation can be reliably suppressed to less than 2% under standard peptide synthesis and cleavage conditions [1].
| Evidence Dimension | Total aspartimide formation under standard synthesis and HF cleavage conditions |
| Target Compound Data | <2% total aspartimide formation |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (benzyl ester) exhibiting 3x faster cyclization kinetics |
| Quantified Difference | 3-fold reduction in acid-catalyzed cyclization rate; <2% total byproduct |
| Conditions | Anhydrous HF-anisole (9:1, v/v) at 0 °C |
Maximizes the recovery of the target alpha-peptide during the harshest step of Boc-SPPS, directly reducing downstream purification bottlenecks.
In the Boc/Bzl strategy, the N-alpha Boc group is repetitively removed using 50% trifluoroacetic acid (TFA). The side-chain protecting group must withstand these repeated treatments without premature cleavage. The cyclohexyl ester demonstrates significantly enhanced stability toward TFA acidolysis compared to the standard benzyl ester, preventing premature side-chain deprotection. This stability ensures that the aspartic acid side chain remains fully masked throughout the assembly of long or complex peptide sequences, preventing unwanted branching or mid-synthesis cyclization [1].
| Evidence Dimension | Resistance to premature cleavage during N-alpha deprotection |
| Target Compound Data | High stability to repetitive 50% TFA/DCM treatments |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (benzyl ester), which is more susceptible to premature acidolysis |
| Quantified Difference | Significantly enhanced half-life in 50% TFA |
| Conditions | Repetitive 50% TFA in DCM (standard Boc deprotection cycles) |
Critical for the successful synthesis of long peptides (>30 amino acids) where cumulative TFA exposure would otherwise degrade standard benzyl protecting groups.
Because the D-Asp-Gly and D-Asp-Ser motifs lack steric hindrance from the adjacent residue, they are notoriously susceptible to aspartimide formation. Boc-D-Asp(OcHex)-OH is the mandatory building block for synthesizing these sequences via Boc-SPPS, as its bulky cyclohexyl group successfully blocks the nucleophilic attack of the adjacent unhindered backbone amide [1].
Advanced high-efficiency Boc-SPPS protocols utilize in situ neutralization with strong tertiary amines (like DIEA) to minimize aggregation and accelerate coupling. The 170-fold reduction in base-catalyzed aspartimide formation provided by the OcHex ester makes Boc-D-Asp(OcHex)-OH uniquely suited for these aggressive, high-throughput synthesis methodologies where standard benzyl esters would rapidly degrade [1].
In the industrial scale-up of therapeutic peptidomimetics containing D-aspartic acid, crude purity directly dictates the economic viability of the process. By suppressing aspartimide-related beta-peptide impurities to <2%, Boc-D-Asp(OcHex)-OH eliminates the need for repeated, low-yielding preparative HPLC runs, significantly improving the overall process mass intensity and cost-efficiency[REFS-1, REFS-2].